molecular formula C14H17ClN2O4 B13560424 [2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 721898-62-0

[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate

Cat. No.: B13560424
CAS No.: 721898-62-0
M. Wt: 312.75 g/mol
InChI Key: VLLVNGPNOIUSDE-UHFFFAOYSA-N
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Description

[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a pyridine ring, and a carboxylate group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multiple steps, including the formation of the morpholine ring and the attachment of the pyridine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the modulation of enzyme activity or the alteration of cellular signaling pathways. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate include:

  • [2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-bromopyridine-3-carboxylate
  • [2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-fluoropyridine-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

721898-62-0

Molecular Formula

C14H17ClN2O4

Molecular Weight

312.75 g/mol

IUPAC Name

[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate

InChI

InChI=1S/C14H17ClN2O4/c1-9-6-17(7-10(2)21-9)13(18)8-20-14(19)11-3-4-12(15)16-5-11/h3-5,9-10H,6-8H2,1-2H3

InChI Key

VLLVNGPNOIUSDE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)COC(=O)C2=CN=C(C=C2)Cl

solubility

42.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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